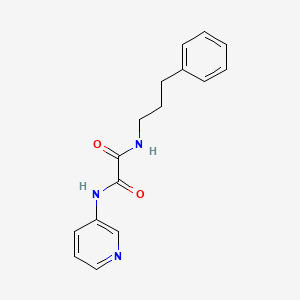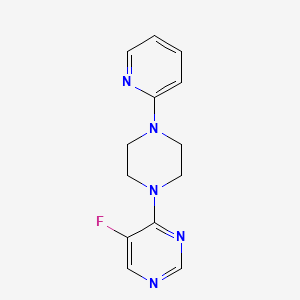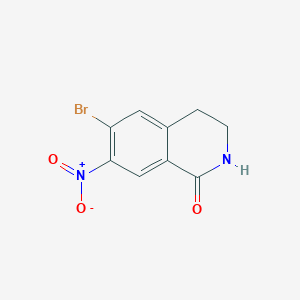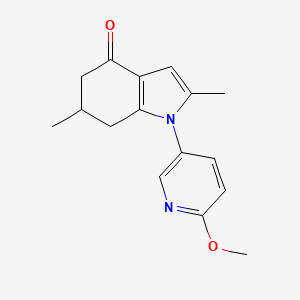
N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide
カタログ番号 B2581466
CAS番号:
920253-53-8
分子量: 283.331
InChIキー: XQKRPJUSAPBMJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide” is a complex organic compound. It contains a phenylpropyl group, which is a common moiety in organic chemistry, and a pyridin-3-yl group, which is a derivative of pyridine, a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide” would likely involve an amide linkage between the phenylpropyl group and the pyridin-3-yl group .Chemical Reactions Analysis
The chemical reactions involving “N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide” would likely depend on the specific conditions and reagents used. Amides, for example, can undergo hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide” would depend on its specific structure. For example, amides generally have high boiling points due to their ability to form hydrogen bonds .科学的研究の応用
Synthesis Approaches and Chemical Properties
- A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a high-yielding and operationally simple method, which can be beneficial for producing N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide and its derivatives (Mamedov et al., 2016).
- Structural characterization of Cu(II) coordination polymers synthesized from N1,N2-di(pyridin-4-yl)oxalamide indicates a chain structure with hydrogen bonding and intermolecular interactions, forming an extended 2D network (Kuai et al., 2014).
- Polymorphs of N,N′-bis(pyridin-3-ylmethyl)oxalamide exhibit unique crystalline structures and intermolecular interactions, emphasizing the significance of hydrogen bonding in molecular packing and structural arrangement (Jotani et al., 2016).
Catalytic and Ligand Applications
- N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has proven to be an effective ligand for copper-catalyzed coupling reactions, displaying versatility in various coupling processes (Chen et al., 2023).
- N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) is an apt promoter for Cu-catalyzed N-arylation of oxazolidinones and amides, indicating its potential in facilitating diverse N-arylation products (Bhunia et al., 2022).
- N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid has been identified as an efficient ligand for CuI-catalyzed amination of aryl halides, enhancing the scope of catalysis in organic synthesis (Wang et al., 2015).
Material and Molecular Studies
- Pyridyl-substituted oxalamides form supramolecular complexes with unique architectures and interactions, demonstrating their utility in constructing organized structures (Zeng et al., 2008).
- The interaction of vanadium compounds with N1,N2-di(pyridin-4-yl)oxalamide results in trimeric and hexameric structures, highlighting its role in the formation of metal complexes (Maass et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
N-(3-phenylpropyl)-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(16(21)19-14-9-5-10-17-12-14)18-11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKRPJUSAPBMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2581383.png)


![N-cyclohexyl-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2581387.png)

![8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581391.png)
![1-[(3-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2581394.png)
![3-(4-bromophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2581396.png)

![4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2581399.png)

![N-(3-fluorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2581401.png)

